Epacadostat

説明

エパカダстатは、インドールアミン2,3-ジオキシゲナーゼ-1(IDO1)の強力かつ選択的な阻害剤であり、トリプトファンをキヌレニンに分解することで免疫系に重要な役割を果たす酵素です 。エパカダстатは、IDO1を阻害することで、腫瘍に対する体の免疫応答を強化することを目指しています。

2. 製法

合成経路と反応条件: エパカダстатは、複数段階の化学プロセスを経て合成されます。主なステップには、オキサジアゾール環の形成とブロモフルオロフェニル基の導入が含まれます。合成経路は通常、以下を含みます。

- オキサジアゾール環の形成。

- ブロモフルオロフェニル基の導入。

- 完全な分子を形成するための最終的なカップリング反応 。

工業的生産方法: エパカダスタットの工業的生産には、大規模生産のための合成経路の最適化が含まれます。これには以下が含まれます。

- 廃棄物を最小限に抑えるための高収率反応の使用。

- 製品の純度を確保するための堅牢な精製技術の実施。

- 産業需要を満たすためのスケーラブルなプロセスの開発 。

3. 化学反応の分析

反応の種類: エパカダстатは、以下を含む様々な化学反応を起こします。

酸化: エパカダстатは、特定の条件下で酸化して、異なる誘導体を形成することができます。

還元: 還元反応は、エパカダスタットの官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、エパカダスタットの様々な誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります 。

4. 科学研究の応用

エパカダстатは、以下を含む幅広い科学研究の応用を持っています。

がん研究: エパカダстатは、主にがん免疫療法における潜在能力について調査されています。

免疫学: IDO1を阻害することで、エパカダстатは、免疫系が腫瘍細胞を認識し攻撃する能力を回復するのに役立ちます.

薬理学: エパカダстатは、IDO1阻害剤の薬物動態と薬力学を研究するために使用されます.

生化学: 研究者は、エパカダстатを使用して、トリプトファン代謝に関与する生化学的経路とその免疫調節における役割を理解しています.

準備方法

Synthetic Routes and Reaction Conditions: Epacadostat is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the introduction of the bromofluorophenyl group. The synthetic route typically includes:

- Formation of the oxadiazole ring.

- Introduction of the bromofluorophenyl group.

- Final coupling reactions to form the complete molecule .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

- Use of high-yield reactions to minimize waste.

- Implementation of robust purification techniques to ensure product purity.

- Development of scalable processes to meet industrial demands .

化学反応の分析

Degradation Pathways

Epacadostat undergoes hydrolysis and enzymatic cleavage under physiological conditions:

- Oxime-ester bond cleavage : The oxime-ester bond in sphingomyelin-derived conjugates (e.g., SM-EPA) is hydrolyzed by tumor-associated hydrolases, releasing free this compound .

- Plasma stability : this compound exhibits a half-life of 8–12 hours in human plasma, with primary metabolites formed via glucuronidation .

Table 2: Stability Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Plasma half-life (human) | 8.2 ± 2.1 hours | LC/MS/MS | |

| Hydrolase sensitivity | t₁/₂ = 2.4 hours (pH 7.4) | HPLC-UV |

Enzyme Inhibition Mechanism

This compound competitively inhibits IDO1 by binding to its heme-containing active site:

Table 3: Inhibition Kinetics

| Enzyme | Kᵢ (nM) | Selectivity vs. IDO1 | Assay Type | Reference |

|---|---|---|---|---|

| IDO1 | 7.1 | 1,408-fold | Cellular kynurenine | |

| IDO2 | >1,000 | >140-fold | Biochemical |

Pharmacokinetic Interactions

This compound’s pharmacokinetics are dose-proportional and influenced by hydrogen bonding:

Table 4: Pharmacokinetic Profile

| Dose (mg BID) | AUC₀–₁₂ (nM·h) | Tₘₐₓ (h) | Clearance (L/h) |

|---|---|---|---|

| 100 | 7,400 | 2.0 | 13.5 |

| 700 | 52,000 | 2.5 | 13.4 |

| Data from |

Metabolic Byproducts

This compound’s metabolism involves hepatic cytochrome P450 enzymes:

Nanovesicle Conjugation

This compound was engineered into nanovesicles (Epacasome) for targeted delivery:

科学的研究の応用

Combination Therapies

Epacadostat has been primarily studied in combination with other immunotherapies, particularly immune checkpoint inhibitors such as pembrolizumab (Keytruda) and nivolumab (Opdivo). The following table summarizes key clinical studies evaluating the efficacy and safety of this compound in combination therapies:

Case Studies

- ECHO-202 Study : In this study involving patients with advanced squamous and non-squamous NSCLC, the combination of this compound and pembrolizumab demonstrated an overall response rate of 35%, with a median duration of response lasting over 26 weeks for several patients. Adverse effects were manageable, highlighting the potential for this combination to enhance therapeutic outcomes in lung cancer .

- ECHO-204 Study : This trial evaluated this compound combined with nivolumab in patients with melanoma and head and neck cancers. The study reported a high objective response rate of 63% among melanoma patients treated with this compound doses of either 100 mg or 300 mg. The findings suggest that the combination therapy may significantly improve patient outcomes compared to monotherapy approaches .

Pharmacokinetics and Safety Profile

This compound has been shown to be well-tolerated across various studies. The pharmacokinetic profiles indicate that doses achieving steady-state concentrations above the half-maximal inhibitory concentration are critical for efficacy. Common treatment-related adverse events include fatigue, rash, arthralgia, and pruritus, but serious adverse events were relatively rare across trials .

作用機序

エパカダстатは、インドールアミン2,3-ジオキシゲナーゼ-1(IDO1)酵素を阻害することによって効果を発揮します。IDO1は、トリプトファンをキヌレニンに分解し、免疫応答を抑制します。 IDO1を阻害することで、エパカダстатはトリプトファンのレベルを高め、キヌレニンのレベルを低下させ、樹状細胞、ナチュラルキラー細胞、Tリンパ球などの免疫細胞の増殖と活性化を促進します 。これは、腫瘍細胞に対するより強い免疫応答につながります。

6. 類似の化合物との比較

エパカダстатは、他のIDO1阻害剤や類似の化合物と比較されます。

NLG919: 同様の作用機序を持ちますが、化学構造が異なる別のIDO1阻害剤。

インドキモド: IDO経路阻害剤であり、IDO1を直接阻害するのではなく、免疫応答を調節することによって作用します。

エパカダスタットの独自性: エパカダстатは、IDO1に対する高い選択性と、他の免疫療法薬と効果的に組み合わせて、それらの抗腫瘍効果を高める能力のために独自です .

類似化合物との比較

Epacadostat is compared with other IDO1 inhibitors and similar compounds:

NLG919: Another IDO1 inhibitor with a similar mechanism of action but different chemical structure.

Indoximod: An IDO pathway inhibitor that works by modulating the immune response rather than directly inhibiting IDO1.

Navoximod: A potent IDO1 inhibitor with a different pharmacokinetic profile compared to this compound

Uniqueness of this compound: this compound is unique due to its high selectivity for IDO1 and its ability to be combined effectively with other immunotherapy agents, enhancing their antitumor effects .

生物活性

Epacadostat (INCB024360) is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a significant role in immune regulation and tumor immunosuppression. By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity. This article synthesizes various research findings, clinical trials, and case studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily functions by inhibiting the enzymatic activity of IDO1, which is responsible for the catabolism of tryptophan into kynurenine. This pathway is often exploited by tumors to evade immune detection:

- Inhibition of Tryptophan Degradation : this compound has been shown to inhibit the conversion of tryptophan into kynurenine with an IC50 value around 54.46 nM in cellular models . This inhibition can lead to increased availability of tryptophan, promoting T cell proliferation and activation.

- Influence on Immune Cells : Studies indicate that this compound can enhance the proliferation and function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells . It stabilizes the apo-form of IDO1, which has non-enzymatic roles in modulating immune responses .

- Non-Enzymatic Functions : Recent findings suggest that this compound may also exert effects independent of its catalytic inhibition. For instance, it enhances the association between IDO1 and SHP-2 phosphatases, activating signaling pathways that contribute to immune modulation .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, often in combination with immune checkpoint inhibitors such as pembrolizumab (KEYTRUDA) and nivolumab (OPDIVO). Below are summarized findings from key studies:

Case Studies

Several case studies have illustrated the potential benefits and challenges associated with this compound treatment:

- Melanoma Patients : In a cohort receiving this compound with pembrolizumab, a notable ORR of 63% was recorded, indicating significant clinical activity. However, subsequent phase III trials did not replicate this success uniformly across other cancer types .

- Sarcoma Cohorts : A phase II trial in advanced sarcoma showed only a 3.3% ORR, suggesting that while this compound may be beneficial in certain contexts, its efficacy can vary significantly depending on tumor type and prior treatment history .

- Tolerability and Adverse Effects : Common adverse events included fatigue and nausea; however, serious treatment-related adverse events were relatively low across studies. The tolerability profile supports further exploration in combination therapies .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- IDO1 Plasticity : Studies have demonstrated that IDO1 exhibits structural plasticity, shifting between holo- and apo-forms under different conditions. This compound's ability to stabilize the apo-form may contribute to its immunomodulatory effects beyond mere enzymatic inhibition .

- Immune Microenvironment Modulation : Preclinical models have shown that this compound can shift the tumor microenvironment from immunosuppressive to immune-stimulated states, potentially enhancing responses to concurrent therapies like anti-PD-1/PD-L1 agents .

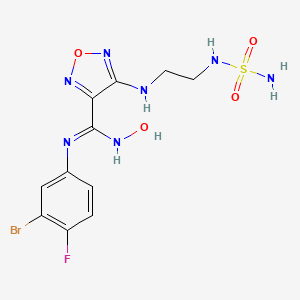

特性

IUPAC Name |

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318248 | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204669-58-8, 1204669-37-3 | |

| Record name | Epacadostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epacadostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epacadostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1204669-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPACADOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。